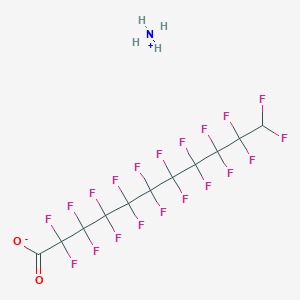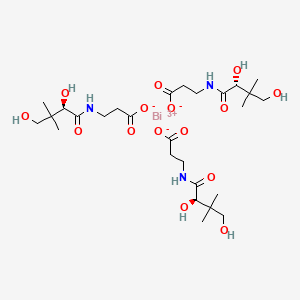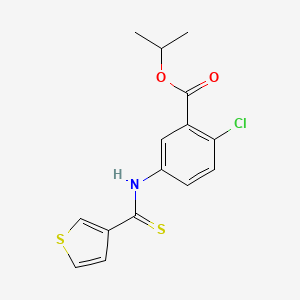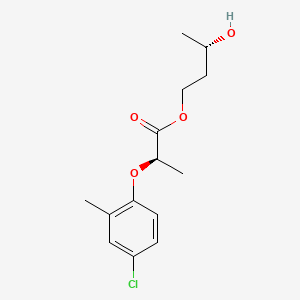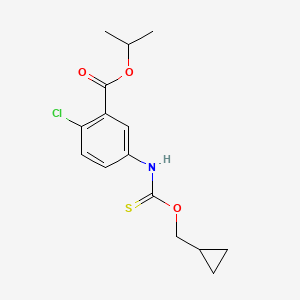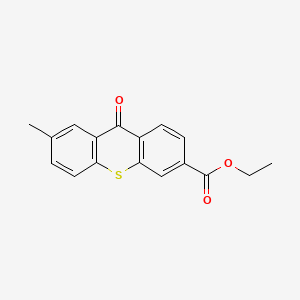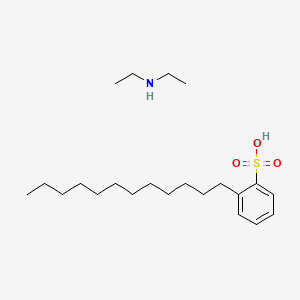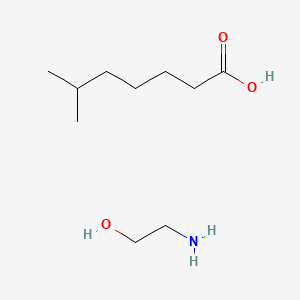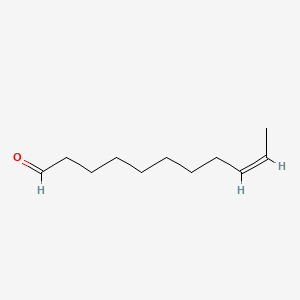
9-Undecenal, (9Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular formula of C11H20O and a molecular weight of 168.276 g/mol . This compound is characterized by its aldehydic, citrus, and floral aroma . It is used in various applications, including fragrance formulations and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Undecenal, (9Z)-, can be achieved through several methods. One common approach involves the partial hydrogenation of undecylenic acid, which yields a mixture of (9E)- and (9Z)-isomers . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods: In industrial settings, 9-Undecenal, (9Z)-, is often produced through the hydroformylation of 1-decene. This process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, including 9-Undecenal .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Undecenal, (9Z)-, undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed:
Oxidation: Undecylenic acid.
Reduction: 9-Undecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Undecenal, (9Z)-, has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-Undecenal, (9Z)-, involves its interaction with cellular membranes and proteins. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to alterations in protein function and cellular processes . Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Undecanal: A saturated aldehyde with similar applications but lacking the double bond.
10-Undecenal: An isomer with the double bond at a different position.
Undecylenic Acid: The oxidized form of 9-Undecenal, (9Z)-, with similar biological activities.
Uniqueness: 9-Undecenal, (9Z)-, is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological properties compared to its isomers and analogs .
Eigenschaften
CAS-Nummer |
390745-03-6 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(Z)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2- |
InChI-Schlüssel |
ZFMUIJVOIVHGCF-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\CCCCCCCC=O |
Kanonische SMILES |
CC=CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



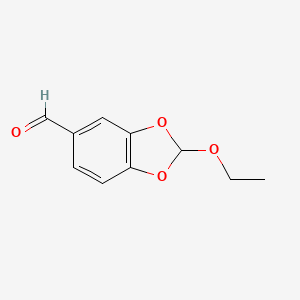
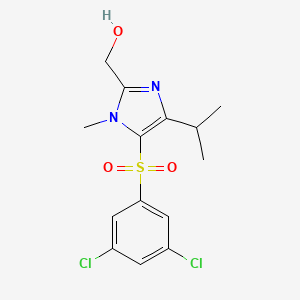
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
